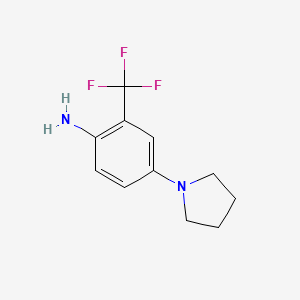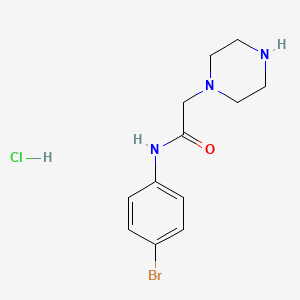
4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline
概要
説明
“4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, a trifluoromethyl group, and an aniline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolidine ring attached to an aniline group at the 4-position and a trifluoromethyl group at the 2-position. The exact structure would depend on the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring, the trifluoromethyl group, and the aniline group .科学的研究の応用
Molecular Docking and QSAR Studies
Research on derivatives similar to 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, has been conducted to understand their role as c-Met kinase inhibitors. Docking studies have helped in analyzing molecular features contributing to high inhibitory activity. The use of quantitative structure–activity relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), has provided insights into the orientations and active conformations of these inhibitors, suggesting their potential applications in therapeutic interventions (Caballero et al., 2011).
Crystal Structure and DFT Studies
The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been investigated, revealing insights into its molecular geometry and intermolecular interactions. Density Functional Theory (DFT) calculations aligned with experimental findings, aiding in the understanding of the material's properties and its potential applications in designing new molecules with desired physical and chemical characteristics (Krishnan et al., 2021).
Comparative Study of Polyaniline and Polypyrrole
In the field of conducting polymers, a comparative study between aniline and pyrrole oxidation has been conducted, showing differences in their oxidation processes and resulting conductivities. Such research highlights the potential of these materials in electronic and optoelectronic applications, with specific attention to the optimization of synthesis conditions for enhanced performance (Blinova et al., 2007).
Synthesis and Reactivity of Complexes
The synthesis and structural characterization of silver(I)-pyridinyl Schiff base complexes have been explored, including their reactivity in the ring-opening polymerization of ε-caprolactone. This work demonstrates the utility of these complexes in catalysis, offering pathways to synthesize polymers with potential applications ranging from biomedical to industrial sectors (Njogu et al., 2017).
Fluorinated Anion Receptors
Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline have shown these compounds act as neutral anion receptors with significantly enhanced affinities and selectivities towards certain anions. Such properties are crucial for the development of sensors and devices aimed at specific anion detection in environmental and biological contexts (Anzenbacher et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPAONDJVLHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)


![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)
![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)
![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)
